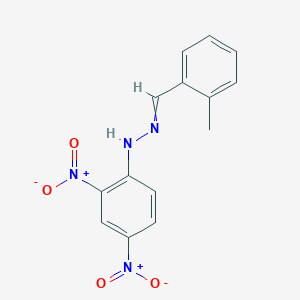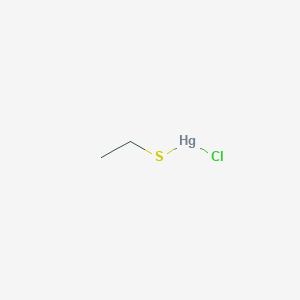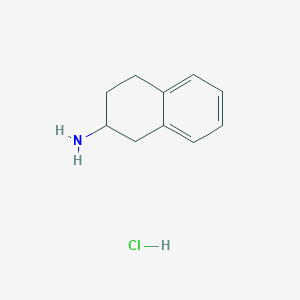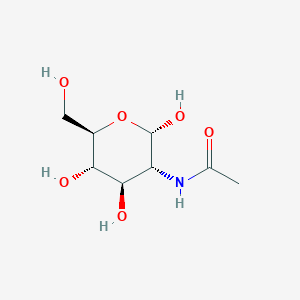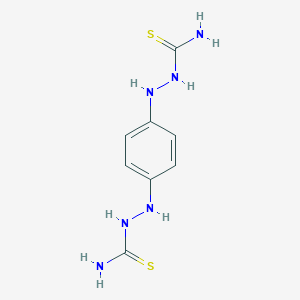
Bromotriphenylethylene
概要
説明
Bromotriphenylethylene, also known as Triphenylbromoethylene (TPBE), is a synthetic nonsteroidal estrogen of the triphenylethylene group . It was marketed in the 1940s similarly to the closely related estrogen triphenylchloroethylene .
Synthesis Analysis
Bromotriphenylethylene can be synthesized from triphenylethylene. The process involves dissolving triphenylethylene in chloroform, adding bromine dropwise at -78°C, and stirring for 6 hours after returning to room temperature .Molecular Structure Analysis
The molecular formula of Bromotriphenylethylene is C20H15Br . The molecular weight is 335.24 g/mol .Physical And Chemical Properties Analysis
Bromotriphenylethylene is a light yellow solid . It has a density of 1.311g/cm3, a melting point of 115-117°C, a boiling point of 399.9°C at 760mmHg, and a flash point of 213.6°C . Its refractive index is 1.648 .科学的研究の応用
1. Synthesis and Chemical Properties Bromotriphenylethylene has been utilized in various chemical syntheses, demonstrating its versatility. For instance, it is used in the synthesis of tri- and tetrasubstituted olefins via palladium cross-coupling reactions (Nunes, Steffens, & Monteiro, 2007). Moreover, its application in the efficient synthesis of enynes through tetraphosphine–palladium-catalyzed reactions with vinyl bromides and terminal alkynes highlights its potential in organic chemistry (Feuerstein, Chahen, Doucet, & Santelli, 2006).
2. Photoresponsive Properties A fascinating aspect of bromotriphenylethylene derivatives is their multi-photoresponsive properties, which include photochromism, photodeformation, and room temperature phosphorescence. These properties, influenced by molecular conformations and packing in aggregated states, are adjusted by substituents to the center double bond and peripheral phenyl moieties (Fan et al., 2021).
3. Use in Material Science and Supramolecular Chemistry Bromotriphenylethylene and its derivatives find application in material science and supramolecular chemistry due to their aggregation-induced emission nature. This has been leveraged in the divergent and stereoselective synthesis of tetraarylethylenes from vinylboronates, with broad implications for creating functional materials (Zhang, Yao, Stang, & Zhao, 2020).
4. Fluorescence Sensing and Biological Imaging The fluorescence properties of bromotriphenylethylene-based compounds have been harnessed for various applications, including the synthesis of amphiphilic fluorescent PEGylated AIE nanoparticles. These nanoparticles demonstrate potential for bioimaging due to their high dispersibility, homogenous spherical morphology, and excellent biocompatibility (Huang et al., 2015).
5. Environmental Applications The compound's derivatives also show promise in environmental applications. Research has indicated the potential use of these compounds in the field of phytoremediation, particularly in the metabolism of soil and groundwater contaminants like ethylene dibromide and trichloroethylene (Doty et al., 2003).
6. Explosive Detection In the realm of safety and detection, tetraphenylethylene, closely related to bromotriphenylethylene, has been synthesized and characterized for its application in explosive detection. This showcases the compound's potential in creating sensitive and specific detection systems for security purposes (He, Gu, & Yin, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
(1-bromo-2,2-diphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQVJIUBUPPCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166971 | |
| Record name | 1-Bromo-1,2,2-triphenylethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; [Alfa Aesar MSDS] | |
| Record name | Phenylstilbene bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromotriphenylethylene | |
CAS RN |
1607-57-4 | |
| Record name | 1-Bromo-1,2,2-triphenylethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1607-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylstilbene bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eitriphin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-1,2,2-triphenylethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotriphenylethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOTRIPHENYLETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRW5MKO6LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






